molecular formula C19H25N3O3S B5990100 MFCD09057683

MFCD09057683

Cat. No.: B5990100
M. Wt: 375.5 g/mol
InChI Key: ZPHJMBNZOLPKQD-UHFFFAOYSA-N
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Description

However, based on analogous MDL numbers (e.g., MFCD00003330, MFCD13195646), it likely represents a synthetic organic or organometallic compound. Such identifiers typically correspond to chemicals cataloged for research or industrial applications, characterized by specific molecular formulae, physicochemical properties, and functional groups.

Properties

IUPAC Name

2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-11(2)14-7-5-6-12(3)17(14)21-16(24)10-26-19-20-13(4)15(8-9-23)18(25)22-19/h5-7,11,23H,8-10H2,1-4H3,(H,21,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHJMBNZOLPKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC(=C(C(=O)N2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09057683 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as condensation reactions, cyclization, and purification processes. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The methods used in industrial settings are designed to maximize yield while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

MFCD09057683 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired chemical transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

MFCD09057683 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: It is employed in biochemical assays and as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications and is used in drug development and pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD09057683 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares compounds analogous to MFCD09057683 based on structural motifs, synthesis routes, and physicochemical properties derived from the evidence.

Structural and Functional Analogues
Table 1: Key Properties of Similar Compounds
CAS No. MDL No. Molecular Formula Molecular Weight Solubility (mg/ml) Log S (ESOL) Key Applications/Properties
1761-61-1 MFCD00003330 C₇H₅BrO₂ 201.02 0.687 -2.47 Intermediate in organic synthesis
1046861-20-4 MFCD13195646 C₆H₅BBrClO₂ 235.27 0.24 -2.99 Boronic acid derivatives for cross-coupling reactions
54013-06-8 MFCD08437665 C₇H₉N₃O₂ 167.17 N/A -2.63* Pharmaceutical intermediates
905306-69-6 MFCD10697534 C₇H₁₀N₂O 138.17 Highly soluble -1.98* Agrochemical precursors

*Estimated from analogous data in .

Key Observations :

Solubility Trends : Brominated aromatic compounds (e.g., 1761-61-1) exhibit lower aqueous solubility (0.687 mg/ml) due to hydrophobic aromatic rings and halogen substituents, whereas nitrogen-containing heterocycles (e.g., 905306-69-6) show higher solubility, attributed to polar functional groups like amines and ethers .

Synthetic Utility : Boronic acid derivatives (e.g., 1046861-20-4) are critical in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in drug discovery . In contrast, benzimidazole derivatives (e.g., 54013-06-8) serve as ligands in catalysis or bioactive scaffolds .

Thermodynamic Stability : Log S values (water solubility) correlate with molecular polarity. For instance, 905306-69-6’s high GI absorption and BBB permeability suggest favorable pharmacokinetic profiles for CNS-targeted drugs .

Comparative Insights :

  • Catalytic Efficiency : The A-FGO catalyst used for 1761-61-1 achieves near-quantitative yields (98%) under mild conditions, highlighting its superiority over traditional palladium-based systems (e.g., 69% for 1046861-20-4) .
  • Reaction Scalability : Microwave-assisted synthesis (e.g., 120°C for 54013-06-8) reduces reaction times but requires specialized equipment, limiting industrial adoption .
Pharmacological and Industrial Relevance
  • Toxicity Profiles : Compounds like 905306-69-6 (H315-H319-H335 warnings) pose risks of skin/eye irritation, necessitating stringent handling protocols .
  • Material Science Applications : Boron-containing compounds (e.g., 1046861-20-4) are pivotal in polymer flame retardants, aligning with trends in sustainable material design .

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